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Compound of Interest

Compound Name: BM635 (hydrochloride)

Cat. No.: B15145334 Get Quote

A Technical Guide for Researchers and Drug
Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and

mechanism of action of BM635, a promising anti-tuberculosis compound. The document details

the journey from the initial hit compound, BM212, through a comprehensive lead optimization

program that culminated in the identification of BM635 and its analogues with improved drug-

like properties. This guide is intended for researchers, scientists, and drug development

professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The Unmet Need in Tuberculosis
Treatment
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a

significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and

extensively drug-resistant (XDR) strains. This has created an urgent need for novel anti-

tubercular agents that act on new molecular targets. One such validated target is the

Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for

shuttling mycolic acid precursors across the mycobacterial inner membrane, a critical step in

the biosynthesis of the unique and protective mycobacterial cell wall.
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The journey to BM635 began with the identification of BM212, a 1,5-diarylpyrrole derivative, as

a potent inhibitor of M. tuberculosis. BM212 emerged from a whole-cell screening campaign

and demonstrated significant bactericidal activity against both drug-sensitive and multidrug-

resistant strains of M. tuberculosis, as well as activity against intracellular bacilli residing within

macrophages.[1][2][3]

Mechanism of Action of BM212
Subsequent studies definitively identified MmpL3 as the cellular target of BM212.[3][4] This was

established through the isolation and genetic characterization of BM212-resistant mutants of M.

smegmatis, M. bovis BCG, and M. tuberculosis H37Rv, all of which harbored mutations in the

mmpL3 gene.[3][4] Further investigations, including uptake and efflux experiments, confirmed

that resistance was not due to drug efflux, solidifying MmpL3 as the direct target.[3] While

MmpL3 is the primary target, some evidence suggests that BM212 and its analogues may also

interact with other proteins, such as the transcriptional regulator EthR2.[5]

Lead Optimization: From BM212 to BM635 and
Beyond
While BM212 demonstrated promising anti-tubercular activity, it possessed suboptimal

physicochemical properties, including high lipophilicity, which could hinder its development as a

clinical candidate. This prompted a comprehensive medicinal chemistry program aimed at

improving its drug-like characteristics.

The lead optimization strategy focused on systematic modifications of the 1,5-diphenylpyrrole

scaffold. A key improvement involved the replacement of the thiomorpholine moiety in the

BM212 series with a morpholine group. This substitution resulted in compounds with lower

lipophilicity and enhanced in vitro microsomal stability.[6][7] This effort led to the development

of BM635, a lead candidate with a more favorable preclinical profile.

Further structure-activity relationship (SAR) studies explored the impact of various substituents

on the phenyl rings at the N1 and C5 positions of the pyrrole core, leading to the identification

of analogues with even greater potency and improved safety profiles.[8]
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The following tables summarize the key quantitative data for BM212, BM635, and its

analogues.

Table 1: In Vitro Anti-mycobacterial Activity

Compound
M. tuberculosis
H37Rv MIC (µg/mL)

M. tuberculosis
H37Rv MIC (µM)

Reference

BM212 0.7 - 1.5 ~5 [2][9]

Analogue 16 (BM212) 0.125 - 0.5 - [8]

Note: MIC values can vary slightly between studies due to different experimental conditions.

Table 2: Cytotoxicity Data

Compound Cell Line
Cytotoxicity
(µg/mL)

Protection
Index

Reference

BM212 U937

> 12.5 (No

inhibition of

replication)

- [2]

Analogue 16

(BM212)
- - 4 [8]

Most Active

Derivatives
- - 64 - 256 [8]

Table 3: In Vivo Efficacy

Compound Animal Model Dose
Efficacy
(ED99)

Reference

Improved BM212

Analogue

Acute Murine TB

Infection
- 49 mg/Kg [6][7]
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Experimental Protocols
Synthesis of 1,5-Diphenylpyrrole Derivatives
The general synthetic route for 1,5-diphenylpyrrole derivatives like BM212 and its analogues

involves a multi-step process. A common method is the Paal-Knorr pyrrole synthesis.

General Procedure:

Synthesis of 1,4-dicarbonyl precursors: This is typically achieved through the reaction of an

appropriate α-haloketone with a β-ketoester, followed by hydrolysis and decarboxylation.

Cyclization with an amine: The resulting 1,4-dicarbonyl compound is then reacted with a

primary amine (e.g., a substituted aniline) in the presence of an acid catalyst to form the

pyrrole ring.

Functionalization of the pyrrole core: Further modifications, such as the introduction of the

piperazine or morpholine moiety at the C3 position, are carried out through standard

chemical transformations like the Mannich reaction.

For a detailed synthetic scheme and characterization data, refer to the primary literature.[8][10]

[11]

In Vitro Anti-mycobacterial Activity Assay (Microplate
Alamar Blue Assay - MABA)
The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis H37Rv

is determined using the MABA method.

Protocol:

Prepare a serial dilution of the test compounds in a 96-well microplate.

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

Incubate the plates at 37°C for 5-7 days.

Add Alamar Blue reagent to each well and incubate for another 24 hours.
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The MIC is defined as the lowest concentration of the compound that prevents a color

change of the Alamar Blue from blue to pink, indicating inhibition of mycobacterial growth.

Cytotoxicity Assay
The cytotoxicity of the compounds is typically evaluated against a mammalian cell line, such as

the human macrophage-like cell line U937 or Vero cells.

Protocol (MTT Assay):

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

Add MTT reagent to each well and incubate for a further 4 hours.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

The concentration that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Efficacy in a Murine Model of Tuberculosis
The in vivo efficacy of lead compounds is assessed in an acute or chronic mouse model of TB

infection.

Protocol (Acute Infection Model):

Mice are infected intravenously with a standardized inoculum of M.tuberculosis H37Rv.

Treatment with the test compound is initiated one day post-infection and continued for a

defined period (e.g., 8 days).

At the end of the treatment period, the mice are euthanized, and the bacterial load in the

lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient

agar.
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The efficacy is expressed as the reduction in bacterial colony-forming units (CFUs)

compared to untreated control mice. The ED99 is the dose required to reduce the bacterial

load by 99%.
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Caption: Role of MmpL3 in mycobacterial cell wall biosynthesis and its inhibition by BM635.
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Caption: Workflow of the discovery and preclinical development of BM635.
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Conclusion
The discovery and development of BM635 and its analogues represent a successful example

of a target-based drug discovery program in the field of anti-tubercular research. The

identification of the MmpL3 inhibitor BM212 from a whole-cell screen, followed by a rational

lead optimization campaign, has yielded potent compounds with in vivo efficacy. The validation

of MmpL3 as a druggable target provides a strong foundation for the further development of

this chemical series and other MmpL3 inhibitors as potential new treatments for tuberculosis.

This technical guide provides a comprehensive summary of the key data and methodologies

that have underpinned this research, serving as a valuable resource for the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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